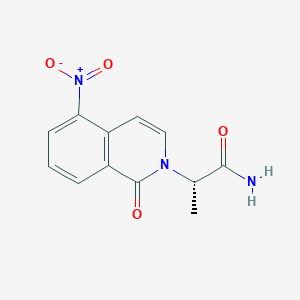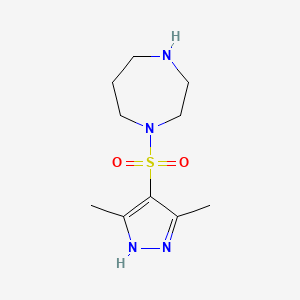![molecular formula C12H12ClN3O2 B11854148 [(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide CAS No. 88757-39-5](/img/structure/B11854148.png)
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Chloro-2-methylquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline core substituted with a chlorine atom and a methyl group, along with an oxyacetimidamide moiety. Its distinct structure makes it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-2-methylquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Chlorination and Methylation: The quinoline core is then chlorinated and methylated using appropriate reagents like thionyl chloride and methyl iodide.
Formation of the Oxyacetimidamide Moiety: The final step involves the reaction of the chlorinated and methylated quinoline with hydroxylamine and acetic anhydride to form the oxyacetimidamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Chloro-2-methylquinolin-8-yl)oxy)-N-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the quinoline core can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-((5-Chloro-2-methylquinolin-8-yl)oxy)-N-hydroxyacetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((5-Chloro-2-methylquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide: Similar structure but lacks the methyl group.
2-((5-Methylquinolin-8-yl)oxy)-N-hydroxyacetimidamide: Similar structure but lacks the chlorine atom.
2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile: Similar structure but has a nitrile group instead of the hydroxyacetimidamide moiety.
Uniqueness
2-((5-Chloro-2-methylquinolin-8-yl)oxy)-N-hydroxyacetimidamide is unique due to the presence of both chlorine and methyl groups on the quinoline core, along with the oxyacetimidamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88757-39-5 |
|---|---|
Fórmula molecular |
C12H12ClN3O2 |
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
2-(5-chloro-2-methylquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-2-3-8-9(13)4-5-10(12(8)15-7)18-6-11(14)16-17/h2-5,17H,6H2,1H3,(H2,14,16) |
Clave InChI |
VXLJYDPTPKGDEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2C=C1)Cl)OCC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole](/img/structure/B11854075.png)
![5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11854078.png)



![2-Iodothieno[2,3-b]pyridine](/img/structure/B11854114.png)
![1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854122.png)


![4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B11854136.png)
![5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B11854138.png)
![12-Bromo-4-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B11854141.png)


